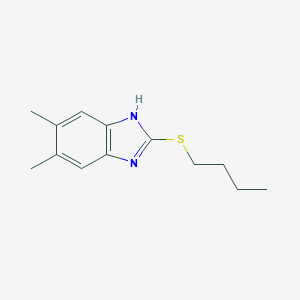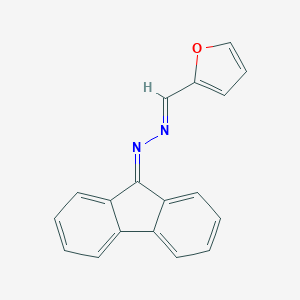![molecular formula C19H16N2O3S B377789 N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B377789.png)
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with 2-(2-methoxy-phenylcarbamoyl)-phenylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
科学研究应用
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用机制
The mechanism of action of thiophene-2-carboxylic acid [2-(2-methoxy-phenylcarbamoyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiophene-3-carboxylic acid: Another thiophene derivative with similar chemical properties.
2-Thiophenecarboxylic acid hydrazide: A related compound with different functional groups.
Uniqueness
N-{2-[(2-methoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications compared to other thiophene derivatives. Its combination of a thiophene ring with an amide group and a methoxy-phenyl substituent makes it a versatile compound for various research and industrial purposes.
属性
分子式 |
C19H16N2O3S |
|---|---|
分子量 |
352.4g/mol |
IUPAC 名称 |
N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-24-16-10-5-4-9-15(16)21-18(22)13-7-2-3-8-14(13)20-19(23)17-11-6-12-25-17/h2-12H,1H3,(H,20,23)(H,21,22) |
InChI 键 |
FHTJCERXDAPPNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
溶解度 |
0.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B377706.png)
![N-(1-allyl-1H-benzimidazol-2-yl)-N-[4-(octyloxy)benzylidene]amine](/img/structure/B377707.png)


![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B377710.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dichlorophenyl)methanone](/img/structure/B377712.png)
![N-[1-[(4-chloroanilino)carbonyl]-2-(3,5-dichloro-2-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377713.png)
![N-{2-(4-bromophenyl)-1-[(3-chloroanilino)carbonyl]vinyl}benzamide](/img/structure/B377714.png)
![2-[(Cyanomethyl)sulfanyl]-5-ethyl-4,6-dimethylnicotinonitrile](/img/structure/B377715.png)

![N-[3-(diethylamino)-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-ylidene]-N-(2,3-dimethylphenyl)amine](/img/structure/B377722.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B377723.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)
![4-{(2,5-dichlorophenyl)[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]4-morpholinylphosphorimidoyl}morpholine](/img/structure/B377730.png)
